1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one
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Overview
Description
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The compound contains an8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
Tropane alkaloids are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: A related compound with a similar bicyclic structure.
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: Another compound with a similar core structure but different functional groups.
Uniqueness
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-10-18(16-23(22)28-17-19-6-3-2-4-7-19)11-15-24(26)25-20-8-5-9-21(25)13-12-20/h2-8,10,14,16,20-21H,9,11-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUUMFVSBNUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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